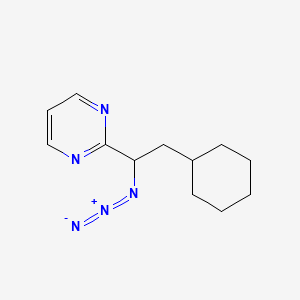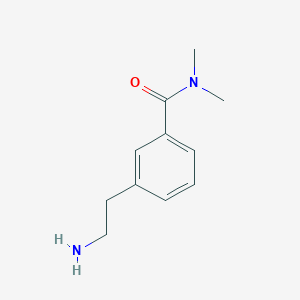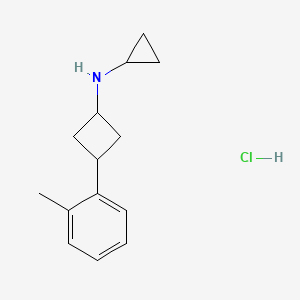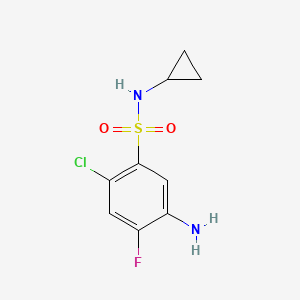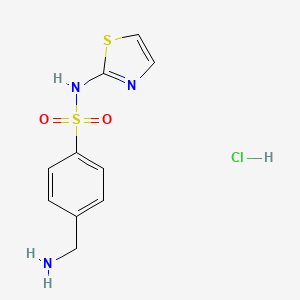![molecular formula C8H6F3IO B1525899 [4-Yodo-3-(trifluorometil)fenil]metanol CAS No. 959632-19-0](/img/structure/B1525899.png)
[4-Yodo-3-(trifluorometil)fenil]metanol
Descripción general
Descripción
[4-Iodo-3-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C8H6F3IO and its molecular weight is 302.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-Iodo-3-(trifluoromethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Iodo-3-(trifluoromethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica Desarrollo de Antagonistas del Receptor CGRP
Los compuestos trifluorometilados, incluidos los derivados como el [4-Yodo-3-(trifluorometil)fenil]metanol, se exploran en la investigación farmacéutica por su potencial como antagonistas del receptor CGRP. Estos antagonistas pueden ayudar a tratar afecciones como las migrañas al dirigirse a los vasos sanguíneos meníngeos y la duramadre, que son áreas sensibles al dolor inervadas por los nervios trigéminos sensoriales periféricos .
Síntesis Orgánica Reacción de Mizoroki-Heck
En química orgánica, el this compound puede servir como sustrato con un anillo aromático deficiente en electrones durante la reacción de Mizoroki-Heck. Esta reacción se utiliza para sintetizar compuestos orgánicos complejos como el ácido 4-trifluorometilcinámico, que tiene diversas aplicaciones en la investigación química .
Ciencia de Materiales Síntesis de Materiales Avanzados
El grupo trifluorometilo es un grupo común en la ciencia de los materiales para la síntesis de materiales avanzados debido a su capacidad para impartir propiedades físicas y químicas únicas. This compound podría utilizarse en el desarrollo de nuevos materiales con características específicas deseadas .
Industria Agroquímica Desarrollo de Pesticidas
Los derivados trifluorometilados son significativos en la industria agroquímica para la creación de pesticidas. El grupo trifluorometilo mejora la actividad biológica de los pesticidas, haciéndolos más efectivos para proteger los cultivos de las plagas .
Química Analítica Estándares de Referencia
Compuestos como el this compound pueden utilizarse como estándares de referencia en química analítica para garantizar la precisión y coherencia de los métodos analíticos utilizados en diversos campos de investigación .
Química Medicinal Diseño de Fármacos
La introducción de grupos trifluorometilo en compuestos farmacéuticos puede mejorar su estabilidad metabólica, haciéndolos más efectivos como fármacos. This compound podría utilizarse en el diseño y síntesis de nuevos fármacos con propiedades farmacocinéticas mejoradas .
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that the compound could influence pathways related to the function of its targets, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential interactions with proteins or enzymes, it could lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-Iodo-3-(trifluoromethyl)phenyl]methanol . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Propiedades
IUPAC Name |
[4-iodo-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONAVLDVPQGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271294 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959632-19-0 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959632-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
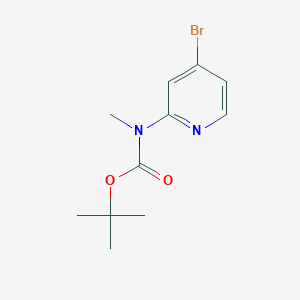
![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)
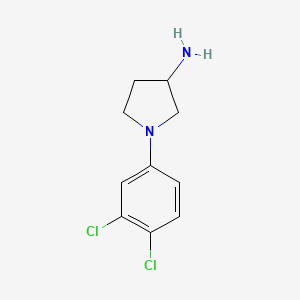
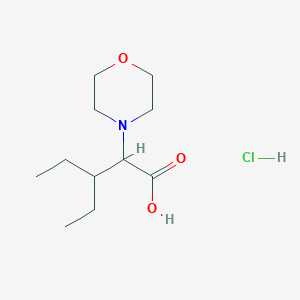
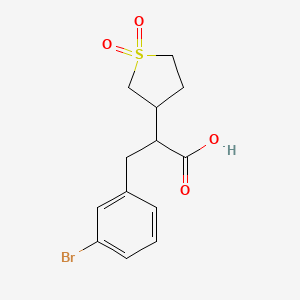
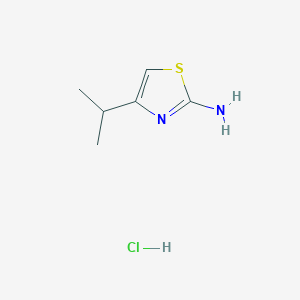
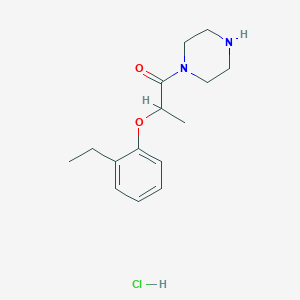
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
